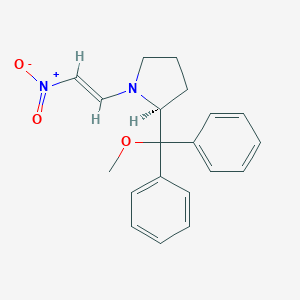

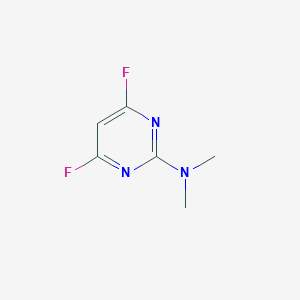

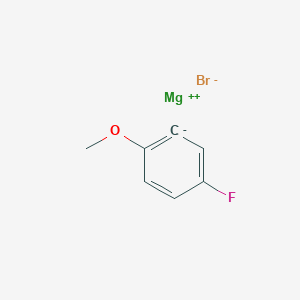

![molecular formula C5H4F3NO2 B069441 [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol CAS No. 172031-94-6](/img/structure/B69441.png)

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol

Descripción general

Descripción

Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein binding affinity .

Synthesis Analysis

Trifluoromethylated compounds can be synthesized using various methods. For instance, trifluoromethylpyridines can be synthesized using a vapor-phase reaction . Another method involves the use of trifluoroacetic anhydride in a scalable and operationally simple trifluoromethylation reaction .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (CF3). This group is thought to contribute to the unique properties of these compounds .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with boronic acids, C–H bonds, and P–H bonds .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

One area of research involves the synthesis and application of related oxazoline compounds as catalysts or intermediates in organic synthesis. For instance, 1,2-oxazines and related compounds, which share structural similarities with [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, have been extensively reviewed for their synthesis and utility in producing chiral synthons and as electrophiles in various reactions (Sainsbury, 1991). These insights provide a foundation for understanding the synthetic versatility and potential catalytic roles of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol in organic chemistry.

Methanol Synthesis and Utilization

Research on methanol synthesis, particularly from CO2, highlights the importance of catalysts and processes that might involve or be related to the reactivity of oxazoline derivatives. For example, studies on the liquid-phase methanol synthesis reveal insights into catalysts and mechanisms that could be relevant to the transformations involving [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol (Cybulski, 1994). Understanding these processes may offer clues to the compound's roles in similar reactions or as a precursor in methanol-related synthesis.

Hydrogen Production from Methanol

The thermochemical conversion of methanol to hydrogen represents another significant area of application, with implications for sustainable energy solutions. A comprehensive review covers current production pathways, catalyst development, and reactor technology, emphasizing copper-based catalysts and novel reactor designs for improved efficiency and performance (García et al., 2021). The methodologies and catalysts discussed could intersect with the chemical behavior and applications of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, especially in processes where methanol serves as a feedstock.

Environmental and Technological Impacts

On the environmental front, methanol's role as a fuel and in fuel cells, including its oxidation mechanisms and the development of methanol-air fuel cells, are of considerable interest. Reviews and analyses of methanol as an alternative fuel, its combustion properties, and emissions offer insights into how [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol could contribute to or benefit from research in these areas (Kowalewicz, 1993). Understanding the combustion and environmental implications of methanol and related compounds is crucial for their responsible use and application in green technologies.

Mecanismo De Acción

Target of Action

It’s known that trifluoromethyl group-containing drugs have been approved by the fda for various diseases and disorders . The specific targets would depend on the disease or disorder being treated.

Biochemical Pathways

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . The specific pathways would depend on the disease or disorder being treated.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZLXKZLTFWBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172031-94-6 | |

| Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

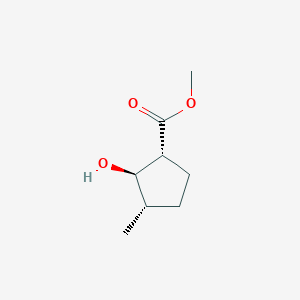

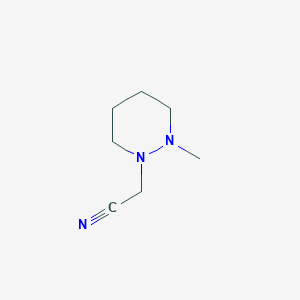

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

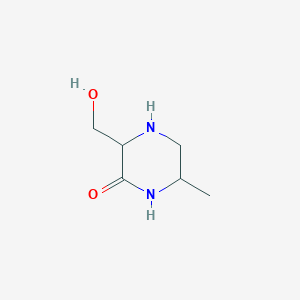

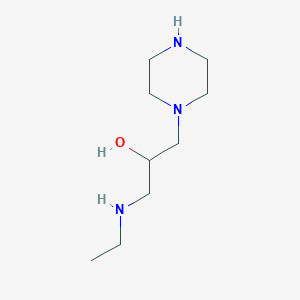

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

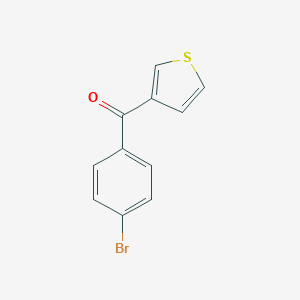

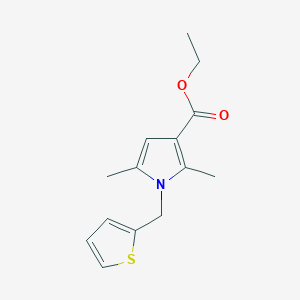

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)